An In-depth Technical Guide on the Electronic Properties and UV-Vis Spectrum of 4,6-Dibromo-1H-indazole-1-carbaldehyde
An In-depth Technical Guide on the Electronic Properties and UV-Vis Spectrum of 4,6-Dibromo-1H-indazole-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3][4] The unique structural and electronic properties of the indazole ring system, a fusion of benzene and pyrazole rings, make it a versatile scaffold for the design of novel therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5][6] The electronic characteristics of the indazole core can be finely tuned through the introduction of various substituents, which in turn modulates the compound's interaction with biological targets and its photophysical properties. This guide focuses on a specific derivative, 4,6-Dibromo-1H-indazole-1-carbaldehyde, providing a comprehensive analysis of its predicted electronic properties and a methodological approach to understanding its UV-Vis spectrum.
Molecular Structure and Predicted Electronic Properties of 4,6-Dibromo-1H-indazole-1-carbaldehyde
The electronic behavior of 4,6-Dibromo-1H-indazole-1-carbaldehyde is dictated by the interplay of the indazole nucleus and its substituents: two bromine atoms at positions 4 and 6, and a carbaldehyde group at the N-1 position.
Diagram: Molecular Structure of 4,6-Dibromo-1H-indazole-1-carbaldehyde
Caption: Molecular structure of 4,6-Dibromo-1H-indazole-1-carbaldehyde.
Inductive and Resonance Effects:
-
Bromine Substituents: The two bromine atoms exert a dual electronic effect. Through the inductive effect (-I), their high electronegativity withdraws electron density from the benzene ring, leading to a general deactivation of the ring towards electrophilic substitution. Conversely, through the resonance effect (+R), the lone pairs on the bromine atoms can be delocalized into the aromatic system, donating electron density. For halogens, the inductive effect typically outweighs the resonance effect.
-
Carbaldehyde Substituent: The carbaldehyde group at the N-1 position is a strong electron-withdrawing group due to both inductive (-I) and resonance (-R) effects. The carbonyl group polarizes the C=O bond, drawing electron density from the indazole ring system. This effect is expected to significantly influence the electronic transitions and the overall electron distribution in the molecule.
Expected Impact on Electronic Properties:
The combination of these substituents is anticipated to result in a complex electronic landscape. The strong electron-withdrawing nature of the N-1 carbaldehyde group will likely lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). However, the decrease in the LUMO energy is expected to be more pronounced, leading to a smaller HOMO-LUMO energy gap compared to the unsubstituted indazole. This smaller energy gap would theoretically result in a bathochromic (red) shift of the absorption maxima in the UV-Vis spectrum.
UV-Vis Spectrum: Theoretical and Experimental Approaches
The UV-Vis spectrum of an organic molecule provides valuable information about its electronic transitions. For 4,6-Dibromo-1H-indazole-1-carbaldehyde, the spectrum is expected to be dominated by π → π* and n → π* transitions.
-
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) and are responsible for the strong absorption bands in the UV region. The extended conjugation of the indazole ring system will give rise to these transitions.
-
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower energy and have a much lower molar absorptivity compared to π → π* transitions. They are often observed as a shoulder on the main absorption band or as a weak band at longer wavelengths.
Computational Approach: Predicting the UV-Vis Spectrum with TD-DFT
In the absence of experimental data, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules.[7][8][9][10]
Diagram: TD-DFT Workflow for UV-Vis Spectrum Prediction
Caption: A typical workflow for predicting a UV-Vis spectrum using TD-DFT.
Step-by-Step Computational Protocol:
-
Molecular Structure Input: The 3D structure of 4,6-Dibromo-1H-indazole-1-carbaldehyde is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation using Density Functional Theory (DFT). A common functional and basis set combination for such molecules is B3LYP/6-311+G(d,p).[8]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
-
TD-DFT Calculation: A TD-DFT calculation is then carried out on the optimized structure to compute the vertical excitation energies and oscillator strengths (f) for a number of excited states. The choice of solvent can be incorporated using a polarizable continuum model (PCM).[10]
-
Spectrum Generation: The calculated excitation energies (which correspond to absorption wavelengths, λmax) and their corresponding oscillator strengths are used to generate a theoretical UV-Vis spectrum. This is typically done by broadening each electronic transition with a Gaussian or Lorentzian function.
Experimental Approach: Measuring the UV-Vis Spectrum
The following protocol outlines the experimental procedure for obtaining the UV-Vis absorption spectrum of 4,6-Dibromo-1H-indazole-1-carbaldehyde.
Diagram: Experimental Workflow for UV-Vis Spectroscopy
Caption: A standard experimental workflow for UV-Vis spectroscopy.
Detailed Experimental Protocol:
-
Materials and Reagents:
-
4,6-Dibromo-1H-indazole-1-carbaldehyde (high purity)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer[11]
-
-
Sample Preparation:
-
Prepare a stock solution of 4,6-Dibromo-1H-indazole-1-carbaldehyde of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to ensure the measured absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range (e.g., 200 - 600 nm).
-
Perform a baseline correction using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of each diluted sample.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax.
-
A = absorbance
-
ε = molar absorptivity (L mol⁻¹ cm⁻¹)
-
c = concentration (mol L⁻¹)
-
l = path length (cm)
-
-
Predicted Spectroscopic Data
Based on the analysis of the electronic effects of the substituents and comparison with other indazole derivatives, the following table summarizes the predicted UV-Vis absorption characteristics for 4,6-Dibromo-1H-indazole-1-carbaldehyde.
| Predicted Parameter | Value/Range | Associated Transition | Rationale |
| λmax1 | 280 - 320 nm | π → π | Main absorption band corresponding to the electronic transitions within the conjugated indazole ring system. |
| λmax2 (Shoulder) | 330 - 380 nm | n → π | Weaker absorption at longer wavelength due to the excitation of non-bonding electrons from the nitrogen and oxygen atoms. |
| Molar Absorptivity (ε) | High for λmax1, Low for λmax2 | - | π → π* transitions are typically much more intense than n → π* transitions. |
Conclusion
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). MDPI. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]
-
Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]
-
Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. ResearchGate. [Link]
-
DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. [Link]
-
The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. SciSpace. [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. National Center for Biotechnology Information. [Link]
-
DFT Calculations of Photoabsorption Spectra for Alicyclic and Heterocyclic Compounds in the VUV Region. J-STAGE. [Link]
-
Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society. [Link]
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]
-
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]
-
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. [Link]
-
Calculated UV-Vis spectra of different molecules at TD-DFT. ResearchGate. [Link]
-
Absorption and Fluorescence Spectra of Heterocyclic Isomers from Long-Range-Corrected Density Functional Theory in Polarizable Continuum Approach. The Journal of Physical Chemistry A. [Link]
-
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. [Link]
-
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. MDPI. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Japanese Pharmacopoeia. [Link]
-
Indazole – Knowledge and References. Taylor & Francis Online. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 9. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mhlw.go.jp [mhlw.go.jp]
